molecular formula C21H23FO4 B13450060 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate

Cat. No.: B13450060
M. Wt: 358.4 g/mol
InChI Key: IFYIHUNZBIUOLR-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the dioxolane ring, followed by the introduction of the biphenyl group. Common reagents used in these reactions include fluorobenzene derivatives and propanoic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoate is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoate is explored for its potential therapeutic properties. Researchers are investigating its effects on various diseases and conditions, including its potential as an anti-inflammatory or anticancer agent.

Industry

In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Chloro-[1,1’-biphenyl]-4-yl)propanoate
  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Bromo-[1,1’-biphenyl]-4-yl)propanoate
  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Iodo-[1,1’-biphenyl]-4-yl)propanoate

Uniqueness

What sets (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoate apart from similar compounds is the presence of the fluoro group. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C21H23FO4

Molecular Weight

358.4 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-(3-fluoro-4-phenylphenyl)propanoate

InChI

InChI=1S/C21H23FO4/c1-14(20(23)24-12-17-13-25-21(2,3)26-17)16-9-10-18(19(22)11-16)15-7-5-4-6-8-15/h4-11,14,17H,12-13H2,1-3H3

InChI Key

IFYIHUNZBIUOLR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCC3COC(O3)(C)C

Origin of Product

United States

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